molecular formula C10H8ClN B040559 1-(3-Chlorophenyl)cyclopropanecarbonitrile CAS No. 124276-32-0

1-(3-Chlorophenyl)cyclopropanecarbonitrile

Cat. No. B040559
CAS RN: 124276-32-0
M. Wt: 177.63 g/mol
InChI Key: DHNLVTGCFXWYFU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C10H8ClN . It is a solid substance and its molecular weight is 177.63 . The SMILES string representation of the molecule is N#CC1 (C2=CC (Cl)=CC=C2)CC1 .


Molecular Structure Analysis

The InChI string representation of the molecule is 1S/C10H8ClN/c11-9-3-1-2-8 (6-9)10 (7-12)4-5-10/h1-3,6H,4-5H2 . This indicates the presence of a cyclopropane ring attached to a 3-chlorophenyl group and a nitrile group.


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a solid substance . The molecular weight of the compound is 177.63 . The compound’s empirical formula is C10H8ClN .

Scientific Research Applications

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification . The safety information includes the following precautionary statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P310 - Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

1-(3-chlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLVTGCFXWYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569783
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)cyclopropanecarbonitrile

CAS RN

124276-32-0
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-chlorophenyl)acetonitrile (3.2 g, 21 mmol) and 1,2-dibromoethane (3 mL, 35 mmol) in toluene (20 ml), 35% sodium hydroxide and tetrabutylammonium iodide (400 mg, 1.3 mmol) were added. The mixture was vigorously stirred at room temperature for 4 hours. The resulting solution was diluted with water and extracted with ethyl acetate. The organic solution was concentrated to afford brown oil. Chromatography on silica gel (hexane/ethyl acetate=5/1) afforded 1-(3-chlorophenyl)cyclopropanecarbonitrile (2.1 g, 56% yield) as light yellow oil.
Quantity
3.2 g
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reactant
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3 mL
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reactant
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20 mL
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0 (± 1) mol
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solvent
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400 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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